3-(Furfuríltio)propionato de metilo

Descripción general

Descripción

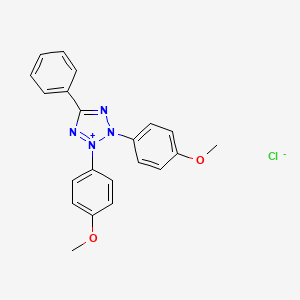

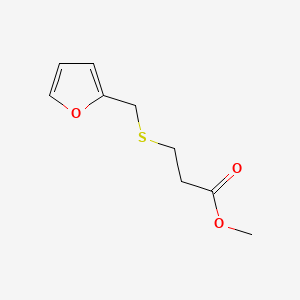

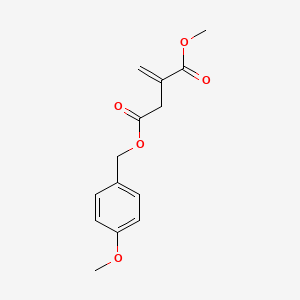

Methyl 3-(furfurylthio)propionate, also known as Methyl furfuyl mercaptopropionate, is a chemical compound with the formula C9H12O3S . It has a molecular weight of 200.25 . The compound is a pale yellow to amber colored liquid with an earthy sweet aroma .

Molecular Structure Analysis

The molecular structure of Methyl 3-(furfurylthio)propionate consists of 9 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

Methyl 3-(furfurylthio)propionate is practically insoluble to insoluble in water but soluble in ethanol . It has a boiling point of 113-116°C at 0.2 mm Hg . The refractive index is between 1.511-1.517 and the specific gravity is between 1.167-1.173 at 20°C .Aplicaciones Científicas De Investigación

Aromatizante Alimentario

3-(Furfuríltio)propionato de metilo: se utiliza ampliamente en la industria alimentaria como agente aromatizante. Su aroma terroso y dulce lo convierte en una excelente opción para impartir sabores complejos a una variedad de productos alimenticios. Es particularmente efectivo para mejorar los sabores del café, el ajo, la cebolla y los platos a base de vegetales. El compuesto es valorado por su estabilidad e intensidad, lo que permite la creación de sabores consistentes y duraderos en los alimentos .

Industria de la Fragancia

En el ámbito de las fragancias, este compuesto se utiliza por su perfil de aroma único. Se puede encontrar en perfumes y colonias donde se desea un dulzor sutil y terroso. La versatilidad del This compound le permite combinarse con otros compuestos aromáticos para crear experiencias de fragancia sofisticadas y en capas .

Seguridad y Calidad de los Alimentos

La evaluación de la seguridad del This compound ha sido realizada por el Comité Mixto FAO/OMS de Expertos en Aditivos Alimentarios (JECFA). Se ha evaluado su uso como aditivo alimentario, asegurando que cumple con los estándares de seguridad necesarios para el consumo. Esta evaluación es crucial para mantener la calidad y seguridad de los productos alimenticios que contienen este compuesto .

Investigación Química

En la investigación química, el This compound sirve como sujeto en el estudio de los compuestos que contienen azufre. Su estructura y propiedades se analizan para comprender el comportamiento de los grupos furfuríltio en varios entornos químicos. Esta investigación puede conducir al desarrollo de nuevos compuestos con características similares o mejoradas .

Análisis Sensorial

Este compuesto también es importante en el análisis sensorial, donde se utiliza como estándar para comparar y evaluar los perfiles de sabor de los productos alimenticios y de bebidas. Su aroma distintivo proporciona un punto de referencia para que los analistas sensoriales midan la calidad e intensidad de sabores similares en las muestras de prueba .

Aplicaciones Agrícolas

En la agricultura, el This compound puede explorarse por su uso potencial para mejorar el sabor de los cultivos. Al comprender cómo este compuesto interactúa con la bioquímica vegetal, los investigadores pueden desarrollar métodos para mejorar naturalmente el sabor y el aroma de frutas y verduras .

Estudios Nutricionales

Los estudios nutricionales pueden investigar el impacto del This compound en el valor nutricional de los productos alimenticios. Su adición a los alimentos podría afectar la absorción y el metabolismo de los nutrientes, lo cual es un área de interés para los científicos de los alimentos y los nutricionistas .

Evaluación del Impacto Ambiental

Por último, el impacto ambiental del This compound es un campo de estudio. Los investigadores evalúan cómo este compuesto, cuando se utiliza en varias industrias, afecta los ecosistemas y los procesos de gestión de residuos. Esto es vital para desarrollar prácticas sostenibles y minimizar la huella ecológica de su uso .

Safety and Hazards

When handling Methyl 3-(furfurylthio)propionate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Methyl 3-(furfurylthio)propionate is primarily used as a flavouring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When these receptors interact with the compound, they send signals to the brain, resulting in the perception of a specific aroma.

Pharmacokinetics

As a flavouring agent, it is generally recognized as safe (gras) by the joint fao/who expert committee on food additives (jecfa)

Análisis Bioquímico

Biochemical Properties

Methyl 3-(furfurylthio)propionate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The interaction between methyl 3-(furfurylthio)propionate and these enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic processes .

Cellular Effects

Methyl 3-(furfurylthio)propionate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress response, thereby impacting the cellular redox state. Additionally, methyl 3-(furfurylthio)propionate can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of methyl 3-(furfurylthio)propionate involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, methyl 3-(furfurylthio)propionate has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby altering cellular function. Additionally, methyl 3-(furfurylthio)propionate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-(furfurylthio)propionate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-(furfurylthio)propionate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to methyl 3-(furfurylthio)propionate has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of methyl 3-(furfurylthio)propionate can vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, methyl 3-(furfurylthio)propionate can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

Methyl 3-(furfurylthio)propionate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also influence metabolic flux, altering the levels of key metabolites within the cell. These changes can impact overall cellular metabolism and function, highlighting the complex interplay between methyl 3-(furfurylthio)propionate and cellular metabolic pathways .

Transport and Distribution

The transport and distribution of methyl 3-(furfurylthio)propionate within cells and tissues are critical factors that determine its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, methyl 3-(furfurylthio)propionate can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects, with different tissues exhibiting varying levels of accumulation and response .

Subcellular Localization

Methyl 3-(furfurylthio)propionate exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, methyl 3-(furfurylthio)propionate may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of methyl 3-(furfurylthio)propionate is essential for elucidating its precise mechanisms of action and biological effects .

Propiedades

IUPAC Name |

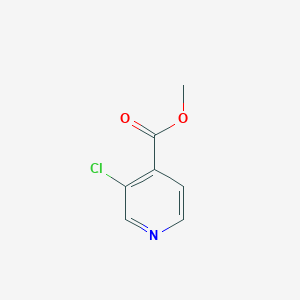

methyl 3-(furan-2-ylmethylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-11-9(10)4-6-13-7-8-3-2-5-12-8/h2-3,5H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXNUXUTQGTBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869225 | |

| Record name | Methyl 3-{[(furan-2-yl)methyl]sulfanyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to amber coloured liquid; Earthy sweet aroma | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.167-1.173 (20°) | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94278-26-9 | |

| Record name | Methyl 3-[(2-furanylmethyl)thio]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(FURFURYLTHIO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1387H8Y3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)